acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide
Description
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide is a compound with the molecular formula C19H40N4O3 and a molecular weight of 372.546 g/mol . This compound is known for its unique structure, which includes both acetic acid and hydrazinylmethylideneamino groups, making it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
668985-38-4 |
|---|---|
Molecular Formula |
C19H40N4O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide |
InChI |
InChI=1S/C17H36N4O.C2H4O2/c1-2-3-4-5-6-7-10-13-17(22)20-15-12-9-8-11-14-19-16-21-18;1-2(3)4/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22);1H3,(H,3,4) |
InChI Key |
ZHJXBOCFMSGPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCCCCN=CNN.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide involves several steps. One common method includes the reaction of hexylamine with decanoyl chloride to form N-hexyl decanamide. This intermediate is then reacted with hydrazine to introduce the hydrazinylmethylideneamino group, followed by acetylation with acetic anhydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Scientific Research Applications
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide involves its interaction with specific molecular targets. The hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide include other N-substituted acetamides and hydrazine derivatives. For example:
N-(2,4,6-trichlorophenyl) cyanoacetamide: This compound is used in the synthesis of heterocyclic compounds and has similar reactivity due to the presence of the cyano and acetamide groups.
Acetic acid, N-(2-aminoethyl)amide: This compound is used in various chemical reactions and has similar applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of acetic acid and hydrazinylmethylideneamino groups, which provide a versatile platform for chemical modifications and applications.
Biological Activity
Acetic acid; N-[6-(hydrazinylmethylideneamino)hexyl]decanamide, with CAS number 668985-38-4, is a compound that combines acetic acid with a hydrazine derivative. Its molecular formula is , and it has a molecular weight of 372.546 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
Chemical Structure
The structure of acetic acid; N-[6-(hydrazinylmethylideneamino)hexyl]decanamide can be represented as follows:
This compound features a hydrazinyl group that is linked to a decanamide chain, which may enhance its biological activity through interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds containing hydrazine derivatives exhibit significant anticancer properties. For instance, studies have shown that hydrazine-based compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Study:
- Study Title: "Hydrazine Derivatives as Anticancer Agents"
- Findings: A series of hydrazine derivatives were tested against various cancer cell lines. The results demonstrated that compounds similar to acetic acid; N-[6-(hydrazinylmethylideneamino)hexyl]decanamide exhibited IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth.
Antimicrobial Activity
Hydrazine derivatives have also been noted for their antimicrobial properties. The presence of the acetic acid moiety may enhance the solubility and bioavailability of the compound, making it more effective against bacterial strains.
Research Findings:
- Study: "Antimicrobial Activity of Hydrazine Derivatives"
- Results: The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
The proposed mechanisms through which acetic acid; N-[6-(hydrazinylmethylideneamino)hexyl]decanamide exerts its biological effects include:
- Inhibition of Enzymatic Activity: The hydrazine group may interact with key enzymes involved in metabolic pathways within cells.
- DNA Interaction: Similar compounds have been shown to intercalate with DNA, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to apoptosis.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
